molecular formula C11H11NO5 B051175 (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate CAS No. 106268-96-6

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate

Cat. No. B051175
M. Wt: 237.21 g/mol
InChI Key: PUBTVFBOTFDPTA-NSHDSACASA-N
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Description

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate, also known as 4-nitrobenzoic acid methyl ester, is an organic compound with a molecular formula of C9H9NO4. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. This compound has been used in a variety of scientific research applications and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

    Chemistry and Pharmaceutical Intermediate

    • This compound is used as a building block in chemistry, particularly in the synthesis of other compounds .
    • It’s used in the pharmaceutical industry as an intermediate, which means it’s a substance produced during the middle of the synthesis process of a drug .
    • As for the results or outcomes, this would also depend on the specific synthesis process and the final compound being synthesized .

    Asymmetric Synthesis

    • “®-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate” is used in asymmetric synthesis, a method used in chemistry to preferentially create one enantiomer over the other .
    • In asymmetric synthesis, this compound could be used as a chiral building block, contributing to the stereochemistry of the final product .
    • The results or outcomes would be the preferential creation of one enantiomer over the other, which could be quantified using techniques like chiral chromatography .

    Respiratory Tract Research

    • This compound could potentially be used in research related to the respiratory tract .
    • The outcomes would also depend on the specific research context .

    Synthesis of Delamanid

    • “®-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate” could potentially be used in the synthesis of Delamanid , a drug used for the treatment of tuberculosis.
    • The outcome would be the successful synthesis of Delamanid .

    Chemical Building Block

    • This compound is often used as a chemical building block in various chemical reactions .
    • The outcomes would also depend on the specific chemical reaction .

    Heterocyclic Compound Synthesis

    • “®-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate” could potentially be used in the synthesis of heterocyclic compounds .
    • The outcome would be the successful synthesis of a heterocyclic compound .

properties

IUPAC Name

[(2R)-2-methyloxiran-2-yl]methyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-11(7-17-11)6-16-10(13)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBTVFBOTFDPTA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate

CAS RN

106268-96-6
Record name (R)-(-)-2-Methylglycidyl 4-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106268-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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